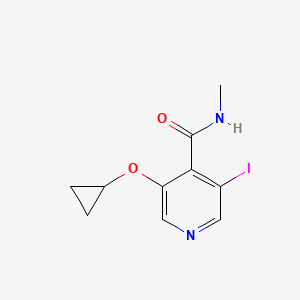
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is a chemical compound with the molecular formula C10H11IN2O2. It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methylisonicotinamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process may involve the use of high-purity reagents and controlled reaction environments to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-isopropyl-N-methylisonicotinamide: Similar in structure but with an isopropyl group instead of an iodine atom.
3-Cyclopropoxy-5-isopropyl-N-methylisonicotinamide: Another similar compound with an isopropyl group.
Uniqueness
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where iodine’s reactivity is advantageous .
Properties
Molecular Formula |
C10H11IN2O2 |
|---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodo-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)9-7(11)4-13-5-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
AOBDSXNRAVMATB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


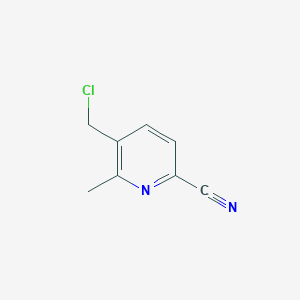
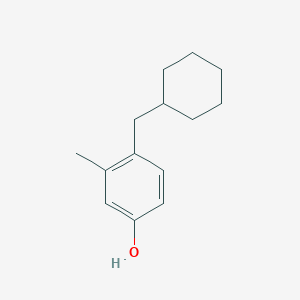
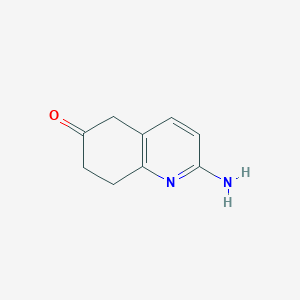
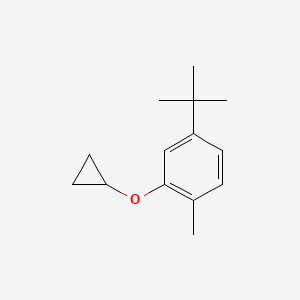
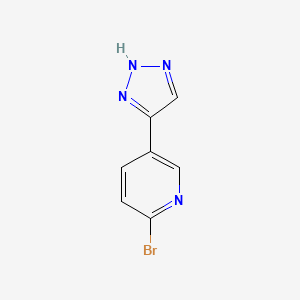
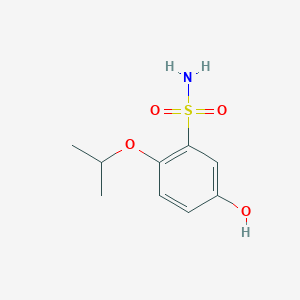

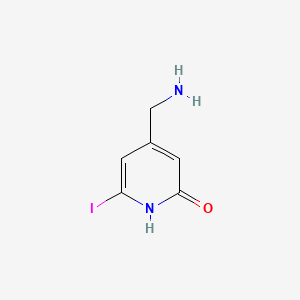
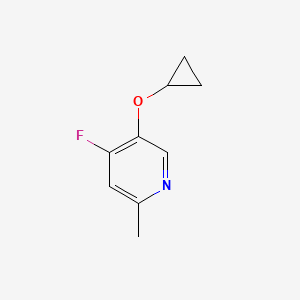
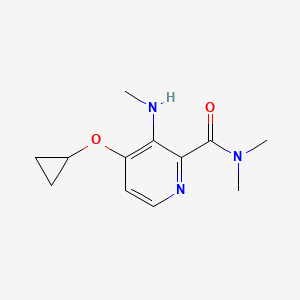

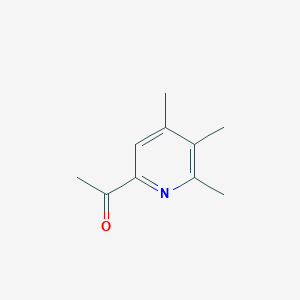
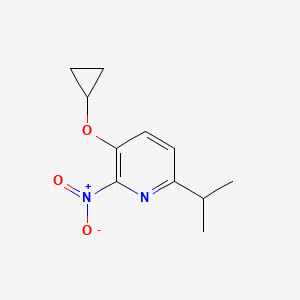
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)
